Magnesium bicarbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Magnesium bicarbonate, with the chemical formula , is a bicarbonate salt of magnesium. Unlike many other bicarbonates, magnesium bicarbonate is highly unstable and does not exist in solid form; it is primarily found in aqueous solution. This compound plays a significant role in various chemical and biological processes, particularly in water chemistry, where it contributes to temporary hardness.

Properties- Molecular Weight: 146.3387 g/mol

- Solubility: Soluble in water (approximately 5.7 g/100 mL at 20 °C)

- pH: Approximately 8.3

- Appearance: Exists only in liquid form, odorless, and slightly bitter taste

- Boiling Point: 333.6 °C at 760 mmHg

- Decomposition Reaction:This reaction occurs upon heating or when the solution is dried, leading to the formation of magnesium carbonate, water, and carbon dioxide.

- Formation from Magnesium Hydroxide:This reaction illustrates how magnesium hydroxide reacts with carbon dioxide to form magnesium bicarbonate.

- Formation from Sodium Bicarbonate:Here, magnesium acetate reacts with sodium bicarbonate to produce magnesium bicarbonate.

Magnesium bicarbonate is essential for various biological functions due to its role as a source of magnesium, an essential mineral involved in numerous physiological processes including:

- Muscle and nerve function

- Blood pressure regulation

- Energy production

Research suggests that magnesium bicarbonate may help maintain pH balance in the body and could have potential health benefits related to heart health and prevention of cardiovascular diseases .

The synthesis of magnesium bicarbonate can be achieved through several methods:

- Neutralization Reaction:

- Mixing magnesium hydroxide with carbonic acid.

- Reaction:

- Carbon Dioxide Treatment:

- Treating magnesium hydroxide with pressurized carbon dioxide.

- This method generates a solution of magnesium bicarbonate.

- Double Displacement Reaction:

- Reacting sodium bicarbonate with magnesium acetate.

- This method produces magnesium bicarbonate along with sodium acetate.

Research on the interactions of magnesium bicarbonate emphasizes its role in buffering systems within the human body and its effects on mineral absorption. For instance, it interacts with other dietary minerals and can influence their bioavailability . Additionally, studies suggest that it may enhance cardiovascular health by regulating blood pressure and reducing arterial stiffness .

Magnesium bicarbonate can be compared with several similar compounds:

| Compound | Chemical Formula | Stability | Solubility | Main Uses |

|---|---|---|---|---|

| Magnesium Carbonate | Stable | Insoluble | Antacid, mineral supplement | |

| Calcium Bicarbonate | Unstable | Soluble | Water hardness | |

| Sodium Bicarbonate | Stable | Soluble | Baking, antacid | |

| Potassium Bicarbonate | Stable | Soluble | Fertilizer, buffering agent |

Uniqueness of Magnesium Bicarbonate

Magnesium bicarbonate is unique due to its instability and existence solely in aqueous solution compared to other bicarbonates that can exist as solids. Its specific role in contributing to temporary hardness in water distinguishes it from other similar compounds .

Molecular Structure and Formula

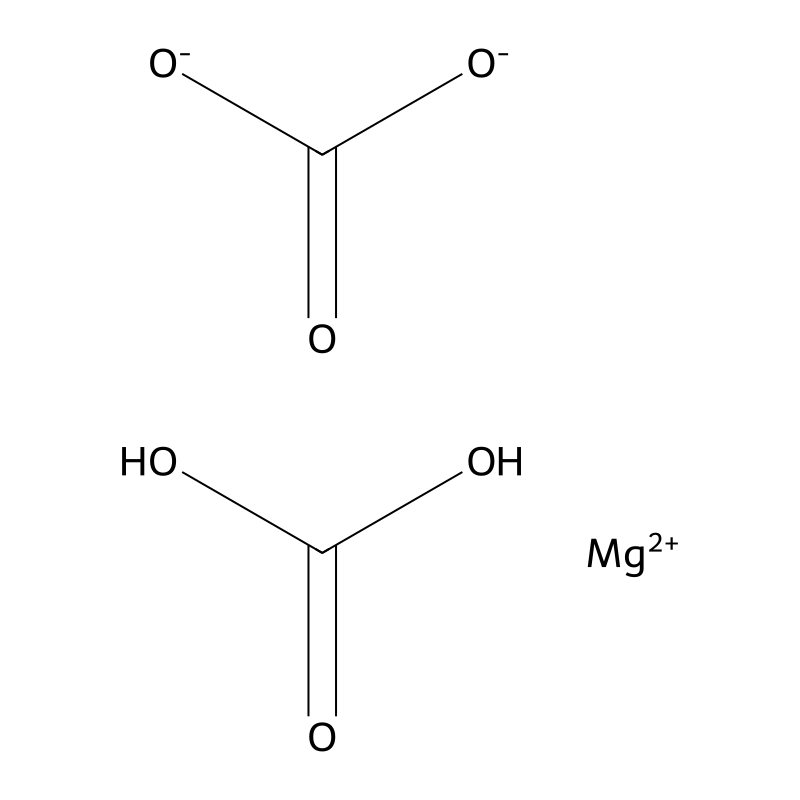

Magnesium bicarbonate exhibits the molecular formula Mg(HCO₃)₂, representing the bicarbonate salt of magnesium with a molecular weight of 146.34 g/mol [2] [3]. The compound is formally designated as magnesium hydrogen carbonate according to IUPAC nomenclature [3] [7]. The monoisotopic mass has been precisely determined to be 145.97 g/mol [3] [4] [5].

The molecular structure consists of one magnesium cation (Mg²⁺) electrostatically bonded to two bicarbonate anions (HCO₃⁻) [1] [5] [7]. Each bicarbonate ion contains a carbon atom bonded to three oxygen atoms, with one oxygen atom carrying a hydrogen atom [7] [8]. The carbon atom maintains a +4 oxidation state while forming both single and double bonds with the oxygen atoms within the bicarbonate framework [8].

Table 1: Physical and Chemical Properties of Magnesium Bicarbonate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | Mg(HCO₃)₂ | [2] [3] [4] |

| IUPAC Name | Magnesium hydrogen carbonate | [3] [7] |

| Molecular Weight | 146.34 g/mol | [2] [3] [5] |

| Monoisotopic Mass | 145.97 g/mol | [3] [4] [5] |

| Physical State at Room Temperature | Exists only in aqueous solution | [1] [3] [24] |

| Appearance | Colorless solution (solid state does not exist) | [3] [5] [7] |

| Odor | Odorless | [3] [5] |

| pH | 8.3 | [3] [5] |

| Solubility in Water | 5.7 g/100 mL at 20°C | [3] [5] |

| Boiling Point | 333.6°C at 760 mmHg | [3] [5] |

| Thermal Stability | Unstable - decomposes readily | [1] [3] [24] |

| Crystal System | Does not form solid crystals | [1] [24] |

| Charge | Neutral (Mg²⁺ + 2HCO₃⁻) | [3] [5] [24] |

Ionic Composition and Bonding

The ionic composition of magnesium bicarbonate demonstrates a classic example of ionic bonding between a divalent metal cation and monovalent polyatomic anions [5] [7]. The magnesium ion (Mg²⁺) possesses an electronic configuration of [Ne] after losing two electrons from its outermost shell [8]. This cation acts as the center of positive charge, attracting the negatively charged bicarbonate ions through electrostatic forces [8].

The bicarbonate anions (HCO₃⁻) each carry a single negative charge and exhibit internal covalent bonding between the hydrogen, carbon, and oxygen atoms [8]. The carbon-oxygen bonds within each bicarbonate ion demonstrate partial double-bond character due to resonance structures, with bond lengths intermediate between single and double bonds [15]. The coordination geometry around the magnesium center is octahedral when fully hydrated in solution, with water molecules completing the coordination sphere [31].

The overall compound maintains electrical neutrality through the 2:1 stoichiometric ratio of bicarbonate anions to magnesium cations [6] [7]. The ionic interactions between Mg²⁺ and HCO₃⁻ ions create ion pairs in aqueous solution, with formation constants that have been experimentally determined through infrared spectroscopy studies [15].

Structural Characterization Methods

The structural characterization of magnesium bicarbonate presents unique challenges due to its inability to exist in solid crystalline form [1] [24]. Consequently, traditional solid-state characterization techniques such as single-crystal X-ray crystallography cannot be applied to this compound [1] [24].

Infrared spectroscopy has proven to be the most effective method for characterizing magnesium bicarbonate in aqueous solution [15]. The vibrational bands for HCO₃⁻ and CO₃²⁻ ions appear in the range of 1200-1450 cm⁻¹, corresponding to δC-OH, νS and ν₃ modes [15]. Additional characteristic peaks are observed at 874 cm⁻¹ (ν₂ mode) and 745 cm⁻¹ (ν₄ mode), which correspond to bicarbonate bending and deformation modes respectively [33].

Raman spectroscopy provides complementary information, with the ν₁ vibration appearing at 1099 cm⁻¹ representing the carbonate symmetric stretch [33]. The ν₄ mode at 745 cm⁻¹ is also detectable in Raman spectra, corresponding to carbonate bending vibrations [33].

Solid-state ¹³C Nuclear Magnetic Resonance spectroscopy has been employed to study related magnesium carbonate systems, revealing chemical shift anisotropy patterns that provide insights into carbon environment variations [13] [14] [23]. However, this technique cannot be directly applied to magnesium bicarbonate due to its solution-only existence [1] [24].

Table 3: Spectroscopic Characterization Methods and Results

| Spectroscopic Method | Observed Feature/Frequency | Assignment | Reference |

|---|---|---|---|

| Infrared Spectroscopy | 1200-1450 cm⁻¹ (δC-OH, νS and ν₃) | HCO₃⁻ and CO₃²⁻ vibrational modes | [15] |

| Infrared Spectroscopy | 874 cm⁻¹ (ν₂ mode) | Bicarbonate bending mode | [33] |

| Infrared Spectroscopy | 745 cm⁻¹ (ν₄ mode) | Bicarbonate deformation mode | [33] |

| Raman Spectroscopy | 1099 cm⁻¹ (ν₁ vibration) | Carbonate symmetric stretch | [33] |

| Raman Spectroscopy | 745 cm⁻¹ (ν₄ mode) | Carbonate bending mode | [33] |

| Solid-state ¹³C NMR | Chemical shift anisotropy patterns | Carbon environment variations | [13] [14] [23] |

| X-ray Crystallography | Cannot form solid crystals for analysis | Structural analysis not possible | [1] [24] |

Structural Comparison with Related Magnesium Compounds

Magnesium bicarbonate exhibits distinctive structural characteristics when compared to other magnesium compounds, particularly in its inability to form stable solid structures [1] [24]. This behavior contrasts sharply with magnesium carbonate (MgCO₃), which forms stable crystalline structures with well-defined lattice parameters [12] [28].

Magnesium carbonate demonstrates a monoclinic crystal structure with space group Cc, exhibiting double chains of MgO octahedra linked by corners and connected by carbonate units [28]. The coordination environment in solid magnesium carbonate shows Mg²⁺ ions surrounded by CO₃²⁻ ions in a highly ordered arrangement [28]. In contrast, magnesium bicarbonate exists only in aqueous solution where the magnesium ions are coordinated by water molecules and bicarbonate ions in a more flexible arrangement [1] [5].

The structural comparison extends to other magnesium salts, where magnesium sulfate (MgSO₄) demonstrates high solubility (35.7 g/100 g H₂O) and forms stable crystalline hydrates [20]. Magnesium hydroxide [Mg(OH)₂] exhibits octahedral coordination geometry around magnesium centers but maintains structural stability in the solid state [31].

An interesting parallel exists with calcium bicarbonate [Ca(HCO₃)₂], which similarly cannot exist in solid form and decomposes readily in solution [29]. This similarity suggests that the instability of bicarbonate salts with small, highly charged cations represents a general trend in alkaline earth metal chemistry [29].

Table 2: Comparison of Magnesium Bicarbonate with Related Compounds

| Compound | Solid State Stability | Solubility in Water | Thermal Decomposition | Coordination Environment |

|---|---|---|---|---|

| Magnesium bicarbonate [Mg(HCO₃)₂] | Does not exist in solid state | 5.7 g/100 mL (20°C) | Decomposes at room temperature | Mg²⁺ with HCO₃⁻ ions |

| Magnesium carbonate [MgCO₃] | Stable solid at room temperature | 0.18 g/100 g H₂O | Decomposes at ~350°C | Mg²⁺ with CO₃²⁻ ions |

| Magnesium hydroxide [Mg(OH)₂] | Stable solid at room temperature | Slightly soluble | Decomposes at ~350°C | Mg²⁺ with OH⁻ ions |

| Magnesium sulfate [MgSO₄] | Stable solid at room temperature | 35.7 g/100 g H₂O | Dehydrates at ~150°C | Mg²⁺ with SO₄²⁻ ions |

| Calcium bicarbonate [Ca(HCO₃)₂] | Does not exist in solid state | Soluble (decomposes) | Decomposes at room temperature | Ca²⁺ with HCO₃⁻ ions |

Instability in Solid State: Theoretical Basis

The instability of magnesium bicarbonate in the solid state arises from fundamental thermodynamic and structural factors related to the size and charge characteristics of the constituent ions [24] [27]. The theoretical basis for this instability can be understood through lattice energy considerations and the relationship between cation size and anion stabilization [27] [29].

The small ionic radius of Mg²⁺ (0.72 Å) combined with its high charge density creates an unfavorable interaction with the relatively large bicarbonate anion [27] [29]. The lattice energy required to maintain a stable crystal structure cannot be achieved due to the geometric mismatch and the inherent instability of the bicarbonate ion itself [27]. This phenomenon follows the general trend observed in alkaline earth metal carbonates, where thermal stability decreases with decreasing cationic size [27].

Theoretical calculations indicate that magnesium bicarbonate undergoes spontaneous decomposition according to the reaction: Mg(HCO₃)₂ → MgCO₃ + H₂O + CO₂ [1] [24] [27]. This decomposition is thermodynamically favored because it leads to the formation of more stable products with lower overall free energy [34]. The apparent activation energy for this decomposition process has been experimentally determined to be 47.05 kJ/mol [34].

The decomposition mechanism involves initial ionization of Mg(HCO₃)₂ followed by the formation of basic magnesium carbonate precipitates and the evolution of CO₂ gas [34]. Kinetic studies demonstrate that this process follows a diffusion-controlled model with the rate function f(η) = 1 - 2/3η - (1-η)²/³, indicating that the decomposition is partially controlled by both diffusion and chemical reaction processes [34].

Magnesium bicarbonate, with the chemical formula Mg(HCO₃)₂ and IUPAC name magnesium hydrogen carbonate, represents a unique compound in its physical manifestation [1] [2] [3] [4] [5]. The compound exists exclusively in aqueous solution form and cannot be isolated as a stable solid under normal conditions [2] [3] [6] [7] [8] [5]. This fundamental characteristic distinguishes magnesium bicarbonate from many other bicarbonate salts, such as lithium bicarbonate, which can form solid crystalline structures [3] [7].

The compound exhibits extreme instability in solid state due to its high energy configuration [1] [2] [3] [6] [7] [5]. When attempts are made to isolate the solid form through drying or evaporation, magnesium bicarbonate immediately decomposes according to the reaction:

Mg(HCO₃)₂ → MgCO₃ + H₂O + CO₂ [1] [2] [6] [7] [5]

This decomposition process begins at temperatures as low as 30°C, making the compound thermodynamically unstable under ambient conditions [9]. Research has demonstrated that the decomposition ratio can reach 88% at 50°C, with complete decomposition occurring progressively as temperature increases [10] [11]. At 90°C, the decomposition products form complex hydrated magnesium carbonate phases, primarily 4MgCO₃·Mg(OH)₂·4H₂O, along with minor amounts of magnesium oxide and hydroxide [9].

The compound appears as a colorless, odorless solution when dissolved in water [1] [7] [8] [5]. The molecular weight is precisely determined as 146.34 grams per mole, with a monoisotopic mass of 145.97 grams per mole [1] [2] [4] [7] [5] [12]. The ionic charge distribution shows an overall neutral compound composed of one divalent magnesium cation (Mg²⁺) and two monovalent bicarbonate anions (HCO₃⁻) [1] [7] [8].

Solubility Behavior in Various Solvents

The solubility characteristics of magnesium bicarbonate demonstrate remarkable selectivity toward aqueous environments. In water at 20°C, the compound exhibits high solubility with a well-established value of 5.7 grams per 100 milliliters [1] [3] [8] [5]. This solubility value represents the most reliable and frequently cited measurement across multiple independent sources.

Historical solubility measurements from early 20th century research reported values of 3.1 grams per 100 milliliters and 2.0 grams per 100 milliliters [13]. These variations likely reflect differences in experimental conditions, measurement techniques, and solution preparation methods. Some sources have cited significantly lower values, such as 0.077 grams per 100 milliliters, but these measurements lack proper source documentation and are considered unreliable [13] [7].

The compound demonstrates complete insolubility in all non-aqueous solvents tested [7] [14] [15]. Specifically, magnesium bicarbonate shows no measurable solubility in:

- Ethanol: Completely insoluble under all tested conditions [7]

- Acetone: No dissolution observed [14] [15]

- Liquid ammonia: Insoluble despite the polar nature of the solvent [14] [15]

This selectivity for aqueous solutions reinforces the fundamental requirement for water molecules in stabilizing the bicarbonate structure. Research has shown that aqueous ammonium salt solutions can enhance the solubility of magnesium-containing species, suggesting that specific ionic environments may improve dissolution characteristics [15].

The high water solubility relates directly to the formation of stable hydrated ion pairs in solution. Molecular dynamics simulations have revealed that dissolved magnesium bicarbonate exists primarily as the monodentate complex Mgη¹-HCO₃₄⁺, where four water molecules coordinate with the magnesium center [16] [17] [18].

pH Properties and Buffer Capacity

Magnesium bicarbonate solutions exhibit alkaline characteristics with a pH value of 8.3 [1] [7] [8] [5]. This alkaline nature stems from the hydrolysis of bicarbonate ions in aqueous solution, which generates hydroxide ions through the equilibrium:

HCO₃⁻ + H₂O ⇌ H₂CO₃ + OH⁻

The compound functions as a weak base and contributes to the buffering capacity of aqueous systems [6] [19] [5]. When dissolved in water, magnesium bicarbonate can neutralize acidic conditions to some extent, making it useful in applications requiring pH stabilization [6] [5]. The buffering mechanism operates through the bicarbonate-carbonic acid system, where bicarbonate ions can either accept protons (acting as a base) or donate protons (acting as an acid) depending on solution conditions.

Research on buffering effectiveness has shown that magnesium-containing compounds, including magnesium bicarbonate, provide steady pH control over extended periods [20] [21]. The maximum buffering capacity occurs when the solution pH approaches the dissociation constant of carbonic acid (pH ≈ 6.3 at 25°C), though magnesium bicarbonate solutions naturally establish equilibrium at higher pH values [19].

Studies comparing various buffering agents have demonstrated that magnesium bicarbonate solutions can maintain pH stability for approximately 1.5 hours under dynamic conditions [20] [21]. The compound shows particular effectiveness in neutralizing excess acidity in biological and environmental systems [5] [22].

Temperature effects on pH behavior show that higher temperatures reduce the buffering capacity as carbon dioxide escapes from solution, shifting equilibrium toward lower bicarbonate concentrations [22]. This temperature dependence directly impacts the practical applications of magnesium bicarbonate in buffering systems.

Thermodynamic Properties and Parameters

The thermodynamic behavior of magnesium bicarbonate involves complex ion pair formation equilibria and temperature-dependent stability constants. The formation constant for the magnesium bicarbonate ion pair (MgHCO₃⁺) has been precisely determined through multiple experimental approaches, yielding logK = 1.12 ± 0.11 at standard conditions [23].

Temperature significantly influences the formation constants, with values increasing from logK = 1.14 at 10°C to logK = 1.75 at 100°C [24]. This positive temperature dependence indicates that ion pair formation becomes more favorable at elevated temperatures, reflecting the enthalpic and entropic contributions to the association process.

The dissociation constants for the magnesium bicarbonate ion pair show pK = 1.07 ± 0.03 at 25°C [25]. These values increase smoothly with temperature, reaching pK = 1.34 ± 0.03 at 90°C, consistent with predictions from electrostatic ion pair theory [25].

Detailed thermodynamic parameters for the dissociation process at 25°C include [25]:

- Gibbs free energy change: ΔG° = 6087.7 ± 167 J/mol (1455 ± 40 cal/mol)

- Enthalpy change: ΔH° = -4987.3 J/mol (-1192 cal/mol)

- Entropy change: ΔS° = -37.15 J/(deg·mol) (-8.88 cal/(deg·mol))

The thermal decomposition kinetics follow the Ginstling-Brounshtein diffusion model with the rate function f(η) = 1 - 2/3η - (1-η)²/³ [11]. The apparent activation energy for decomposition is 47.05 kJ/mol, indicating a moderate energy barrier for the breakdown process [11].

Decomposition studies reveal that the process is diffusion-controlled, with carbon dioxide transport through solution being the rate-limiting step [11]. This mechanism explains why decomposition rates increase significantly with temperature and agitation, as both factors enhance gas diffusion from the solution.

At 50°C, magnesium bicarbonate achieves 88% decomposition within reasonable timeframes, making this temperature optimal for energy-efficient processing [10] [11]. Higher temperatures accelerate decomposition but require greater energy input without proportional improvements in conversion efficiency.

Existence Limitations in Aqueous Solutions

The existence of magnesium bicarbonate in aqueous solutions faces several fundamental limitations related to thermodynamic stability, concentration effects, and environmental conditions. The compound exhibits inherent thermodynamic instability even in its preferred aqueous environment, with decomposition being thermodynamically favored under most practical conditions [1] [2] [3] [5].

Concentration limitations significantly affect solution stability. Higher concentrations of magnesium bicarbonate lead to increased rates of decomposition due to higher collision frequencies between reactive species and reduced stabilization by water molecules [11]. The maximum stable concentration in aqueous solution corresponds approximately to the solubility limit of 5.7 g/100 mL at 20°C [1] [3] [8] [5].

Temperature effects impose strict operational boundaries for maintaining solution stability. While the compound can exist indefinitely at low temperatures, any temperature elevation above ambient conditions accelerates decomposition [9] [11]. The critical decomposition temperature begins at 30°C, with substantial decomposition occurring at 50°C and complete breakdown at temperatures above 90°C [9] [11].

Carbon dioxide partial pressure plays a crucial role in solution stability. The compound exists in equilibrium with dissolved carbon dioxide according to:

Mg(OH)₂ + 2CO₂ → Mg(HCO₃)₂ [3] [6] [7] [5]

Reduction in carbon dioxide partial pressure, either through temperature increase or pressure reduction, shifts equilibrium toward decomposition. This requirement for maintained CO₂ levels limits practical applications and storage conditions [11].

Ion pair formation in concentrated solutions creates additional stability challenges. Research has demonstrated that magnesium electrolytes are highly prone to ion pair formation even at modest concentrations [26] [27]. These ion pairs can undergo partial reduction at the magnesium center, potentially activating decomposition pathways [26] [27].

Hydration requirements represent another fundamental limitation. Molecular dynamics simulations show that stable magnesium bicarbonate complexes require specific hydration numbers, typically four water molecules coordinating with the magnesium center in the form Mgη¹-HCO₃₄⁺ [16] [17] [18]. Insufficient hydration leads to immediate decomposition.

pH sensitivity affects long-term solution stability. While magnesium bicarbonate solutions naturally establish pH 8.3, external pH changes can destabilize the bicarbonate equilibrium [1] [7] [8] [5]. Acidic conditions promote rapid decomposition, while highly alkaline conditions can lead to precipitation of magnesium hydroxide.